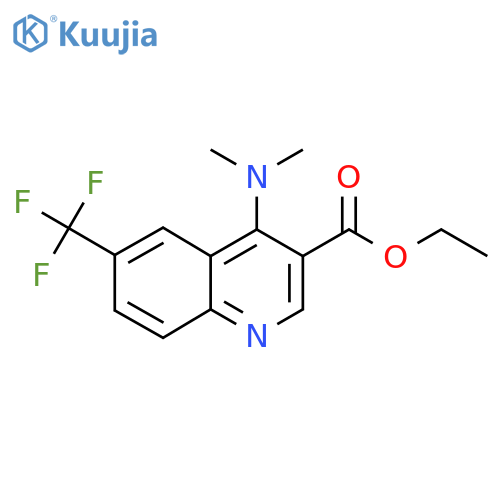Cas no 1216463-17-0 (Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate)

1216463-17-0 structure
商品名:Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
CAS番号:1216463-17-0
MF:C15H15F3N2O2
メガワット:312.287014245987
CID:5060035
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- BB 0241048
- ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
- 4-Dimethylamino-6-trifluoromethyl-quinoline- 3-carboxylic acid ethyl ester
- Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
-
- インチ: 1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-6-5-9(15(16,17)18)7-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3
- InChIKey: HPMPKSOXCZWNLV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(C)C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 401
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 42.4
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263798-5g |
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
1216463-17-0 | 97% | 5g |
$856 | 2021-08-18 | |
| Chemenu | CM263798-1g |
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
1216463-17-0 | 97% | 1g |
$346 | 2021-08-18 | |
| Chemenu | CM263798-1g |
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
1216463-17-0 | 97% | 1g |
$411 | 2022-06-14 | |
| Chemenu | CM263798-10g |
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
1216463-17-0 | 97% | 10g |
$1206 | 2021-08-18 |
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1216463-17-0 (Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
